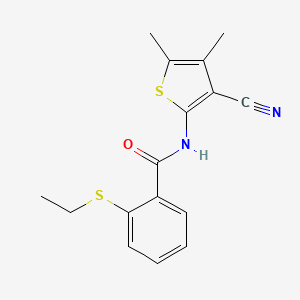

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide is a heterocyclic benzamide derivative featuring a thiophene ring substituted with cyano and dimethyl groups at positions 3, 4, and 5, respectively. The benzamide moiety is further modified with an ethylthio (-S-C₂H₅) group at the ortho position.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-4-20-14-8-6-5-7-12(14)15(19)18-16-13(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEIMIQUPFDHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with 2-ethylsulfanylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzamide Derivatives

Substituent Variations

- N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide (): This analog replaces the ethylthio group with a nitro (-NO₂) substituent at the para position of the benzamide ring. The cyano and dimethyl groups on the thiophene are conserved, highlighting the role of the thiophene scaffold in molecular recognition .

- Compounds 7q, 7r, 7s, and 7t (): These derivatives feature benzo[d]thiazol-6-yl cores with varying pyridine, thiazole, or pyrimidine substituents. For example, 7q includes a 2-chloropyridin-4-ylamino group, while 7t incorporates a thiazol-2-ylamino moiety. Unlike the target compound, these lack the thiophene ring but share the benzamide backbone, emphasizing the diversity of heterocyclic modifications .

Heterocyclic Modifications

- Thiazolylmethylthio and Isoxazolylmethylthio Derivatives (): Compounds such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide demonstrate the incorporation of thiazole or isoxazole rings. These modifications contrast with the target compound’s thiophene core but share sulfur-containing linkers, which may influence electronic properties and target binding .

Melting Points and Stability

- Melting Points: Compound 7t: 237.7–239.1 °C () Compound 7q: 177.9–180.8 °C () The higher melting point of 7t suggests enhanced crystallinity due to its thiazole substituent.

Enzyme Inhibition Potential

- ACE2-Targeting Analogs (): Derivatives like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide exhibit ACE2 docking scores of -5.51 kcal/mol. While the target compound’s activity is unspecified, its ethylthio group may offer steric or electronic advantages for receptor binding compared to bulkier substituents .

Comparative Data Table

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide is an organic compound notable for its potential biological activities. This compound features a cyano group and a thiophene ring, which are critical for its interactions with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2OS2 |

| Molecular Weight | 330.5 g/mol |

| CAS Number | 942008-17-5 |

| Structure | Chemical Structure |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, leading to various biological effects. The cyano and thiophene groups are particularly important for binding to target proteins, influencing their functional pathways .

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, certain benzamide derivatives have shown promising larvicidal activities against mosquito larvae, with lethal rates reaching up to 100% at concentrations as low as 5 mg/L . These findings suggest that the compound may possess similar properties worth investigating.

Case Studies and Research Findings

- Larvicidal Activity : A study highlighted that certain benzamide derivatives displayed strong larvicidal effects against mosquito larvae, indicating a potential application in pest control .

- Toxicity Assessment : The toxicity of related compounds was evaluated using zebrafish embryos, revealing a high toxicity classification for some derivatives at low concentrations (LC50 = 0.39 mg/L) . This raises considerations for safety in potential applications.

- Synthetic Pathways : The synthesis of this compound typically involves reactions under controlled conditions using substrates like 3-cyano-4,5-dimethylthiophene and 2-ethylsulfanylbenzoyl chloride, which can influence the yield and purity of the final product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.